3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid
CAS No.: 86802-66-6
Cat. No.: VC20150432
Molecular Formula: C19H16O2
Molecular Weight: 276.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86802-66-6 |
|---|---|
| Molecular Formula | C19H16O2 |
| Molecular Weight | 276.3 g/mol |
| IUPAC Name | 3-methyl-2-(naphthalen-1-ylmethyl)benzoic acid |
| Standard InChI | InChI=1S/C19H16O2/c1-13-6-4-11-17(19(20)21)18(13)12-15-9-5-8-14-7-2-3-10-16(14)15/h2-11H,12H2,1H3,(H,20,21) |
| Standard InChI Key | LWRXTEZURSWBQK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)O)CC2=CC=CC3=CC=CC=C32 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzoic acid backbone substituted at the 2-position with a naphthalen-1-ylmethyl group and at the 3-position with a methyl group. This arrangement creates a sterically hindered environment that influences its reactivity and interaction with biological targets. The naphthalene moiety introduces extended π-conjugation, enhancing its capacity for hydrophobic interactions and aromatic stacking.
Key Physicochemical Parameters
The following table summarizes critical properties of 3-methyl-2-[(naphthalen-1-yl)methyl]benzoic acid:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆O₂ |
| Molecular Weight | 276.3 g/mol |
| IUPAC Name | 3-methyl-2-(naphthalen-1-ylmethyl)benzoic acid |
| CAS Registry Number | 86802-66-6 |
| LogP (Octanol-Water) | 4.44 |
| Topological Polar Surface Area | 37.3 Ų |
The topological polar surface area of 37.3 Ų indicates moderate polarity, balancing solubility in organic solvents and limited aqueous solubility.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 3-methyl-2-[(naphthalen-1-yl)methyl]benzoic acid typically involves multi-step Friedel-Crafts alkylation or acylation reactions. A common approach begins with the methylation of 2-bromobenzoic acid, followed by naphthalene substitution via a Friedel-Crafts protocol. Key steps include:
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Methylation: Introduction of the methyl group at the 3-position using methyl iodide under basic conditions.
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Naphthalene Coupling: Friedel-Crafts alkylation with naphthalen-1-ylmethanol in the presence of Lewis acids like AlCl₃.
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Carboxylic Acid Activation: Protection of the benzoic acid group as a methyl ester during reactive steps, followed by deprotection using aqueous HCl.
Reaction Optimization
Critical parameters affecting yield and purity include:
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Temperature: Optimal alkylation occurs at 80–100°C; higher temperatures risk decomposition.
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Solvent Choice: Dichloromethane or toluene are preferred for Friedel-Crafts steps due to their non-polar nature and compatibility with Lewis acids.
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Catalyst Loading: A 1.2:1 molar ratio of AlCl₃ to substrate maximizes electrophilic substitution efficiency.
Chemical Reactivity and Functionalization
Benzoic Acid Derivatives
The carboxylic acid group undergoes classical reactions such as:
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Esterification: Reaction with alcohols (e.g., methanol) under acidic catalysis to form methyl esters.
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Amidation: Conversion to amides via coupling agents like EDCI/HOBt, enabling peptide-like bond formation.
The steric bulk of the naphthalenylmethyl group slows nucleophilic attacks at the ortho position, directing reactivity toward the para position of the benzoic acid ring.
Aromatic Substitution
Electrophilic substitution on the naphthalene ring occurs preferentially at the 4-position due to electron-donating effects from the methylene bridge. Nitration and sulfonation reactions proceed with moderate yields under controlled conditions.
Comparison with Related Compounds
The table below contrasts 3-methyl-2-[(naphthalen-1-yl)methyl]benzoic acid with structurally similar derivatives:
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| 2-Naphthylbenzoic Acid | C₁₇H₁₂O₂ | Lacks methyl group; reduced steric bulk |
| 3-Methylbenzoic Acid | C₈H₈O₂ | No naphthalene moiety; simpler structure |
| 1-Naphthylacetic Acid | C₁₂H₁₀O₂ | Shorter alkyl chain; different substitution pattern |
The methyl-naphthalene combination in 3-methyl-2-[(naphthalen-1-yl)methyl]benzoic acid uniquely balances steric effects and electronic properties, enabling tailored reactivity.
Future Research Directions
Biological Activity Profiling
Comprehensive in vitro assays are needed to evaluate interactions with cyclooxygenase (COX) enzymes and cancer-related kinases. Molecular docking studies could predict binding affinities.
Process Intensification
Exploring flow chemistry techniques may improve synthesis scalability and reduce reliance on hazardous solvents.
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